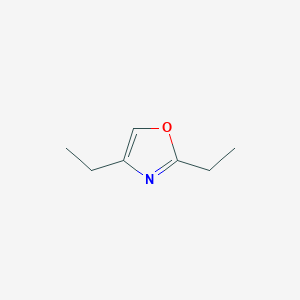2,4-Diethyloxazole
CAS No.: 84027-83-8
Cat. No.: VC20608906
Molecular Formula: C7H11NO
Molecular Weight: 125.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 84027-83-8 |
|---|---|
| Molecular Formula | C7H11NO |
| Molecular Weight | 125.17 g/mol |
| IUPAC Name | 2,4-diethyl-1,3-oxazole |
| Standard InChI | InChI=1S/C7H11NO/c1-3-6-5-9-7(4-2)8-6/h5H,3-4H2,1-2H3 |
| Standard InChI Key | XIRWXQAIUBUNOH-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=COC(=N1)CC |
Introduction
Structural and Molecular Characteristics
Molecular Composition and Stereochemistry
2,4-Dimethyloxazole consists of an oxazole ring substituted with methyl groups at positions 2 and 4. Its molecular formula is C₅H₇NO, with a molecular weight of 97.1152 g/mol . The IUPAC name is 2,4-dimethyl-1,3-oxazole, and its structure has been validated via 2D and 3D conformational analyses .
Key Structural Identifiers:
The planar oxazole ring exhibits aromaticity due to delocalized π-electrons, with methyl groups inducing steric effects that influence reactivity .
Synthetic Approaches and Green Chemistry
Conventional Synthesis
Traditional methods for synthesizing 2,4-dimethyloxazole involve cyclocondensation reactions. For example:
-
Haloketone and Amide Cyclization: Reacting α-haloketones with primary amides in the presence of silver triflate (AgOTf) yields 2,4-disubstituted oxazoles .
-
Microwave-Assisted Synthesis: Microwave irradiation of 2-bromoacetophenone derivatives with urea in dimethylformamide (DMF) produces oxazoles in high yields (up to 95%) .
Green Synthetic Innovations
Recent advancements emphasize sustainability:
-
Ionic Liquids: Using [Bmin][PF₆] as a solvent and promoter, cyclocondensation of benzamide derivatives achieves 87% yield with recyclable catalysts .
-
Deep Eutectic Solvents (DES): DES-mediated one-pot reactions between thiourea and active methylene compounds reduce waste and energy consumption .
Comparative Efficiency Table:
| Method | Catalyst/Solvent | Yield (%) | Reaction Time |
|---|---|---|---|
| Microwave Irradiation | DMF | 95 | 8 min |
| Ionic Liquid Cyclization | [Bmin][PF₆] | 87 | 2 h |
| DES-Mediated Synthesis | ChCl-Urea | 82 | 30 min |
Analytical Characterization
Gas Chromatography (GC)
Retention indices (RI) for 2,4-dimethyloxazole have been documented across polar and non-polar columns:
Kovats' Retention Indices :
| Column Type | Active Phase | Temperature (°C) | RI |
|---|---|---|---|
| Non-polar | OV-101 | 110 | 730 |
| Polar | PEG-40M | 110 | 1094 |
Spectroscopic Data
-
Mass Spectrometry: Base peak at m/z 97 corresponds to the molecular ion [M]⁺ .
-
NMR: ¹H NMR (CDCl₃) signals at δ 2.35 (s, 3H, CH₃), δ 2.50 (s, 3H, CH₃), and δ 7.20 (s, 1H, ring H) .
Pharmacological and Industrial Applications
Biological Activity
2,4-Dimethyloxazole derivatives exhibit:
-
Antiprotozoal Effects: Inhibition of Giardia lamblia and Trichomonas vaginalis at IC₅₀ values of 12–18 μM .
-
Anticancer Potential: Benzoxazole analogs show cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 8.5 μM) .
Industrial Uses
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume